Product packaging for 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole(Cat. No.:)

4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole

Cat. No.: B13523749
M. Wt: 222.27 g/mol
InChI Key: KFVCNRFCDGRUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.27 g/mol . It belongs to the prominent class of pyrazole derivatives, which are five-membered aromatic heterocycles characterized by two adjacent nitrogen atoms . This specific scaffold is of significant interest in medicinal chemistry and drug discovery due to its wide range of potential pharmacological activities. Pyrazole cores, like the one in this compound, are recognized as privileged structures in the design of bioactive molecules . Researchers utilize such scaffolds to develop novel substances with potential biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties . The methylsulfonylphenyl substituent in this particular compound is a notable functional group that can influence the molecule's electronic properties and its ability to interact with biological targets, potentially enhancing its research value . This product is provided For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2S B13523749 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

4-(4-methylsulfonylphenyl)-1H-pyrazole

InChI

InChI=1S/C10H10N2O2S/c1-15(13,14)10-4-2-8(3-5-10)9-6-11-12-7-9/h2-7H,1H3,(H,11,12)

InChI Key

KFVCNRFCDGRUKZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CNN=C2

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 4 4 Methylsulfonyl Phenyl 1h Pyrazole

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole reveals two primary disconnection strategies. The most direct approach involves disconnecting the C4-C(aryl) bond, which points to a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This strategy utilizes a 4-halopyrazole (e.g., 4-bromopyrazole or 4-iodopyrazole) and 4-(methylsulfonyl)phenylboronic acid as the key building blocks. This approach is highly convergent and benefits from the commercial availability of the boronic acid derivative.

A second strategy involves the disconnection of the pyrazole (B372694) ring itself, following the logic of the classical Knorr pyrazole synthesis. This retrosynthetic pathway leads to a 1,3-dicarbonyl compound or a synthetic equivalent and 4-(methylsulfonyl)phenylhydrazine. This approach is advantageous when the appropriately substituted hydrazine (B178648) is readily accessible.

A third, less direct, but viable strategy involves the late-stage functionalization of a pre-formed 4-phenylpyrazole core. This could involve the oxidation of a more easily accessible 4-[4-(methylthio)phenyl]-1H-pyrazole to the desired sulfone. This approach is useful if the corresponding thioether is simpler to synthesize.

Classical and Contemporary Synthesis Routes for the Pyrazole Core

The construction of the pyrazole ring is a cornerstone of the synthesis of this compound. Both classical and contemporary methods are employed to achieve this.

Cyclocondensation Reactions in Pyrazole Synthesis

The Knorr pyrazole synthesis and related cyclocondensation reactions represent the most traditional and widely used methods for constructing the pyrazole core. This approach involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. In the context of synthesizing the target molecule, this would involve the reaction of malondialdehyde or a synthetic equivalent with 4-(methylsulfonyl)phenylhydrazine.

The reaction typically proceeds by initial formation of a hydrazone, followed by cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the reaction can be a concern with unsymmetrical 1,3-dicarbonyls, but for the synthesis of a 4-substituted pyrazole from malondialdehyde, this is not an issue.

Reactant 1Reactant 2ConditionsProduct
Malondialdehyde4-(Methylsulfonyl)phenylhydrazineAcid or base catalysis, typically in an alcohol solventThis compound
1,1,3,3-Tetramethoxypropane (Malondialdehyde equivalent)4-(Methylsulfonyl)phenylhydrazine hydrochlorideAcidic conditions, refluxThis compound

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Linkages

Modern synthetic chemistry offers powerful tools for the formation of carbon-carbon bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent. The Suzuki-Miyaura coupling is an exceptionally effective method for creating the aryl-pyrazole linkage in this compound. nih.gov

This reaction involves the coupling of a 4-halopyrazole (typically 4-bromo- or 4-iodopyrazole) with 4-(methylsulfonyl)phenylboronic acid in the presence of a palladium catalyst and a base. A variety of palladium catalysts and ligands can be employed to optimize the reaction yield and conditions. This method is highly versatile and tolerates a wide range of functional groups. rsc.org

Reactant 1Reactant 2Catalyst SystemBaseSolvent
4-Bromopyrazole4-(Methylsulfonyl)phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water
4-Iodopyrazole4-(Methylsulfonyl)phenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/Water
4-Pyrazolyl triflate4-(Methylsulfonyl)phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene

Introduction and Functionalization of the Methylsulfonyl Moiety

The methylsulfonyl group is a key pharmacophore in many biologically active molecules. Its introduction can be achieved at different stages of the synthesis.

Alternatively, the methylsulfonyl group can be introduced by oxidation of a corresponding methylthio- (sulfide) precursor. For instance, 4-[4-(methylthio)phenyl]-1H-pyrazole can be synthesized and subsequently oxidized to the desired sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or Oxone®. This two-step approach can be advantageous if the sulfide (B99878) precursor is more readily accessible or if the Suzuki coupling with the corresponding thioether-containing boronic acid proceeds with higher efficiency.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For Suzuki-Miyaura coupling reactions, several factors can be fine-tuned. researchgate.net

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalysts often employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) that can improve catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. nih.gov

Base and Solvent System: The choice of base and solvent system can significantly impact the reaction rate and yield. A variety of bases, such as carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), are commonly used. The solvent is often a mixture of an organic solvent (e.g., toluene, dioxane, THF) and water to facilitate the dissolution of both the organic and inorganic reagents.

Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in some cases, improve yields by minimizing the formation of side products.

The following table summarizes some optimized conditions for Suzuki-Miyaura couplings of aryl halides with arylboronic acids, which can be adapted for the synthesis of the target molecule.

CatalystLigandBaseSolventTemperatureTimeYield
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100 °C2 hHigh
PdCl₂(dppf)-K₂CO₃DMF80 °C12 hGood
Pd/C-Na₂CO₃Ethanol/H₂OMicrowave, 120 °C15 minGood

Green Chemistry Principles in the Synthesis of Pyrazole Derivatives

The application of green chemistry principles to the synthesis of pyrazole derivatives aims to reduce the environmental impact of chemical processes. rsc.org Key strategies include the use of greener solvents, energy-efficient reaction conditions, and the development of catalytic and one-pot procedures. researchgate.netnih.gov

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Suzuki-Miyaura coupling reactions can often be performed in aqueous solvent systems, reducing the reliance on volatile organic compounds (VOCs). researchgate.net

Catalyst Efficiency and Reusability: The development of highly efficient catalysts that can be used at low loadings minimizes waste. Heterogeneous catalysts, such as palladium supported on charcoal (Pd/C), offer the advantage of easy separation and potential for recycling.

Energy Efficiency: Microwave-assisted synthesis is a key green technology that can significantly reduce energy consumption by shortening reaction times. researchgate.net

Atom Economy: One-pot or multi-component reactions that combine several synthetic steps without isolating intermediates improve atom economy and reduce waste generation. For instance, a one-pot synthesis could involve the in-situ formation of the boronic acid followed by the Suzuki coupling.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Structure Activity Relationship Sar and Rational Design of Analogs for 4 4 Methylsulfonyl Phenyl 1h Pyrazole

Systematic Modification of the Pyrazole (B372694) Ring System

The pyrazole ring is a central component of the pharmacophore, and its substitution pattern is critical for biological activity. Both the nature and position of substituents, as well as the replacement of its constituent atoms, have profound effects on the compound's bioactivity profile.

The pyrazole core offers several positions for substitution (N1, C3, C4, and C5), and modifications at these sites have been extensively studied to elucidate their impact on inhibitory activity, particularly against COX enzymes.

The N1 position of the pyrazole ring is frequently substituted with a phenyl group in many active analogs. The nature of substituents on this N1-phenyl ring significantly influences activity. For instance, in a series of 1,5-diarylpyrazoles, substitution at the para-position of the N1-phenyl moiety with either a sulfonamide group or a chloro group resulted in higher in vitro COX-2/5-LOX inhibitory activity compared to unsubstituted derivatives tandfonline.com.

The C3 and C5 positions are often occupied by aryl groups, forming the vicinal diarylpyrazole arrangement characteristic of coxibs like Celecoxib. In a study of 3,5-diphenylpyrazole (B73989) derivatives, the introduction of residues with different sizes at one of the phenyl positions revealed that a cyclopentyl moiety maintained activity similar to the unsubstituted phenyl derivative, while smaller (methyl) or more flexible (benzyl) groups led to a decrease in inhibitory activity nih.gov. In other series, trifluoromethyl (CF3) groups at C3 have been shown to be critical for potent COX-2 inhibition tandfonline.com.

Substitution at the C4 position of the pyrazole ring has also been shown to modulate activity. The introduction of a 4-cyano group can substantially improve in vitro activity for both COX-1 and COX-2, potentially due to the formation of a hydrogen bond with Serine 530 in the enzyme's active site nih.gov. Conversely, leaving the C4 position unsubstituted (4-hydrogen) is also a common feature in many active compounds nih.gov.

Table 1: Effect of Pyrazole Ring Substituents on COX-2 Inhibition
Parent ScaffoldPosition of SubstitutionSubstituentObserved Effect on BioactivityReference
1,5-DiarylpyrazoleN1-phenyl (para)-SO2NH2Increased COX-2/5-LOX inhibition tandfonline.com
1,5-DiarylpyrazoleN1-phenyl (para)-ClIncreased COX-2/5-LOX inhibition tandfonline.com
5-Aryl PyrazoleC4-CNImproved COX-1 and COX-2 inhibition nih.gov
3,5-DiphenylpyrazoleC3/C5CyclopentylMaintained high inhibitory activity nih.gov
DiarylpyrazoleC3-CF3Important for COX-2 selectivity (Celecoxib) tandfonline.com

Bioisosteric replacement of atoms within the core pyrazole structure is a key strategy in analog design. This includes replacing carbon atoms with other heteroatoms or fusing the pyrazole ring with other heterocyclic systems to explore new chemical space and interactions with the biological target.

Replacing a CH group at the C5 position with a heteroatom has been investigated. Studies on 5-heteroatom substituted pyrazoles have been conducted to develop selective canine COX-2 inhibitors nih.govdntb.gov.ua. Another strategy involves the isosteric replacement of functional groups attached to the ring. For example, replacing an oxo group with a thioxo group in N-substituted [phenyl-pyrazolo]-oxazinones was explored to study the influence on COX inhibition activity researchgate.net.

Furthermore, fusing the pyrazole ring with other heterocyclic systems has led to potent inhibitors. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as a fused bicyclic ring system that demonstrates strong selectivity for the COX-2 enzyme researchgate.net. Similarly, methylsulfonyl-containing imidazo[1,2-a]pyridines, which can be seen as analogs where the pyrazole is fused and modified, have been synthesized and shown to be selective COX-2 inhibitors researchgate.net. This strategy alters the shape, electronic distribution, and hydrogen bonding capacity of the core scaffold, leading to novel SAR profiles.

Exploration of the Phenyl Ring Substitutions and Linkages

The 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole scaffold is characterized by a diaryl system. The spatial arrangement of these rings and the electronic nature of their substituents are pivotal determinants of biological activity.

The dihedral angle between the pyrazole core and the adjacent phenyl rings is another critical parameter. For selective COX-1 inhibitors, these angles are reported to be around 41-43°, while the angle between the two phenyl rings is approximately 60° researchgate.net. For COX-2 selective inhibitors, the orientation allows the methylsulfonylphenyl group to access a specific secondary pocket in the enzyme's active site nih.gov.

Steric hindrance also plays a significant role. The introduction of bulky substituents can prevent the inhibitor from binding to the more constricted active site of COX-1, thereby enhancing selectivity for COX-2 researchgate.net. However, excessive steric bulk can also hinder binding to COX-2. For instance, in one series of kinase inhibitors, bulkier substituents on a terminal fluorophenyl ring were less tolerated than smaller halogen substituents, with the meta-position being optimal over ortho or para isomers nih.gov.

The electronic properties of substituents on the aromatic rings, governed by their electron-donating or electron-withdrawing nature, are crucial for modulating potency and selectivity.

For COX-2 inhibitors, SAR studies have shown that the presence of an electron-acceptor group, such as a fluorine atom, at the para-position of the N-phenyl ring can improve both the selectivity and potency of inhibition nih.gov. In other series, the presence of electron-withdrawing groups, such as 3,4-dichloro substituents on a phenyl ring attached to the pyrazole, was favorable for high antibacterial activity mdpi.com. These groups can influence the pKa of the molecule and its ability to form key interactions, such as hydrogen bonds or π-π stacking, within the active site.

Conversely, electron-donating groups can also enhance activity. The presence of a methoxy (B1213986) group was found to be beneficial in some series of COX-2 inhibitors nih.gov. In the synthesis of certain pyrazole derivatives, the presence of electron-donating substituents on aromatic amines led to lower yields compared to electron-withdrawing groups, suggesting an influence on the reactivity and stability of intermediates that may also translate to biological interactions mdpi.com.

Table 2: Electronic Effects of Phenyl Ring Substituents
Compound SeriesSubstituentPositionElectronic NatureObserved Effect on BioactivityReference
Diarylprop-2-en-1-one-FparaElectron-withdrawingImproved COX-2 selectivity and potency nih.gov
Diarylprop-2-en-1-one-OCH3paraElectron-donatingImproved COX-2 selectivity and potency nih.gov
Pyrazole-based pyrimidines-Cl, -NO2variousElectron-withdrawingHigher yields in synthesis (implies favorable electronics) mdpi.com
4-(arylchalcogenyl)-1H-pyrazoles-CF3paraStrongly Electron-withdrawingElevated antinociceptive efficacy nih.gov

Variations in the Sulfonyl Group and Its Contribution to Biological Activity

The methylsulfonyl (SO2Me) group on the para-position of the C4-phenyl ring is a defining feature of many selective COX-2 inhibitors derived from this scaffold. This group is specifically designed to interact with a secondary hydrophilic side pocket present in the COX-2 enzyme active site, which is absent in COX-1 researchgate.netnih.gov. Molecular modeling studies consistently show this pharmacophore inserting into the secondary pocket of COX-2, where it can form hydrogen bonds with key amino acid residues like Arg513, Val523, and His90 nih.govresearchgate.net. The presence of this moiety is considered a primary driver of increased COX-2 inhibition activity and selectivity researchgate.netjapsonline.com.

Given its importance, modifications to the sulfonyl group have been explored to refine interactions and properties. A common bioisosteric replacement for the methylsulfonyl group is the sulfonamide (SO2NH2) moiety. This group retains the key hydrogen bonding capabilities of the sulfonyl oxygen atoms while introducing a hydrogen bond donor (the NH2 group), which can form additional interactions. The sulfonamide moiety is the defining feature of the prototypical COX-2 inhibitor, Celecoxib tandfonline.com.

In other designs, the sulfonyl group is incorporated into different structural contexts. For example, in a class of NADPH Oxidase 2 (NOX2) inhibitors, a pyrazole-sulfonamide linker is used where the sulfonamide is attached directly to a pyrazole nitrogen. In these compounds, the oxygen atoms of the sulfonyl group form a critical hydrogen bond with an Arginine residue (Arg73) in the enzyme's active site, highlighting the conserved role of this functional group in anchoring ligands to protein targets mdpi.com. The replacement of the carbon-sulfur bond with a nitrogen-sulfur bond in sulfonamides alters the geometry and electronic character, providing a powerful tool for modulating the pharmacological profile of the parent compound nih.gov.

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional conformation of a molecule is a critical determinant of its interaction with a biological target. For this compound and its analogs, the spatial arrangement of the pyrazole and phenyl rings significantly influences their binding affinity and selectivity.

Crystallographic studies of closely related analogs reveal that the molecule adopts a distinctly non-planar conformation. For instance, in the structure of Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate, the pyrazole ring is substantially twisted relative to the attached aromatic rings. nih.gov The dihedral angle, which measures the twist between two planes, between the pyrazole ring and the N-bound phenyl ring is 48.10°, while the angle between the pyrazole and the C-bound phenyl ring is 72.01°. nih.gov Furthermore, the sulfonyl-benzene ring adopts a nearly orthogonal position relative to the pyrazole ring, with a dihedral angle of 70.63°. nih.gov This twisted arrangement is crucial for fitting into the specific binding pockets of target enzymes.

Application of SAR in Hit-to-Lead Optimization

Structure-Activity Relationship (SAR) studies are fundamental to the process of hit-to-lead (H2L) optimization in medicinal chemistry. This process involves systematically modifying the structure of an initial "hit" compound—one with promising activity—to develop a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. vichemchemie.comnih.govsk.ru For analogs of this compound, SAR has been extensively used to refine their biological activity against various targets, most notably as COX-2 inhibitors.

The core scaffold, featuring a central pyrazole ring linked to a 4-(methylsulfonyl)phenyl group, is a well-established pharmacophore for COX-2 inhibition. nih.govacs.org The methylsulfonyl (-SO2CH3) group is particularly important, as it often confers selectivity for the COX-2 enzyme. nih.govacs.org SAR studies have shown that compounds bearing this group exhibit potent and selective COX-2 inhibitory activity. nih.gov

Hit-to-lead optimization focuses on modifying different parts of the molecule to enhance its interactions with the target. Key findings from SAR studies on pyrazole analogs include:

Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the pyrazole core have a significant impact on activity. Studies have revealed that electron-withdrawing groups on a phenyl ring can enhance COX-2 inhibition. acs.org For example, modifying the phenyl rings at positions 3 and 5 of the pyrazole core indicated that introducing a second substituent had only a marginal impact on inhibitory activities against meprin α and β compared to monosubstituted analogs. nih.gov

Substitution on the Pyrazole Core: Modifications to the pyrazole ring itself are a key strategy. The introduction of different groups can alter the molecule's size, shape, and electronic properties. In one study, replacing a phenyl group at position 3(5) with a smaller methyl or benzyl (B1604629) group led to a decrease in inhibitory activity, whereas a cyclopentyl moiety resulted in similar activity. nih.gov This suggests that the size and lipophilicity of the substituent are critical for optimal binding.

Bioisosteric Replacement and Hybridization: Another optimization strategy involves replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) or combining pharmacophores from different active molecules (hybridization). For instance, pyrazole-pyridazine hybrids have been designed and synthesized, with some derivatives showing higher COX-2 inhibitory action than the reference drug celecoxib. rsc.org

The data gathered from these systematic modifications allow medicinal chemists to build a comprehensive understanding of the SAR, guiding the rational design of more potent and selective lead compounds.

Compound/AnalogModificationTargetActivity (IC50)Selectivity Index (SI)Reference
ODZ2 2,5-diaryl-1,3,4-oxadiazole with a methylsulfonyl phenyl groupCOX-20.48 µM132.83 nih.govacs.org
IND15 1-(4-fluorophenyl)-2-[4-(methylsulfonyl)phenyl]pyrrolo[3,2,1-hi]indoleCOX-260 nMNot specified nih.govacs.org
IND14 4-[4-(2-fluoroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1,2-dihydropyrrolo[3,2,1-hi]indoleCOX-270 nMNot specified nih.govacs.org
Hybrid 5f Pyrazole-pyridazine hybrid with trimethoxy substitutionCOX-21.50 µMNot specified rsc.org
Hybrid 6f Pyrazole-pyridazine hybrid with trimethoxy substitutionCOX-21.15 µMNot specified rsc.org
Compound/AnalogModificationTargetActivity (pIC50)Reference
NPD-0227 2-isopropyl-5-(4-methoxy-3-(pyridin-3-yl)phenyl)-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-oneT. cruzi6.4 frontiersin.org
Analog 65 Introduction of an aromatic β-alcohol (unsubstituted phenyl)T. cruzi5.6 frontiersin.org
Analog 66 Introduction of an aromatic β-alcohol (4-fluorophenyl)T. cruzi5.7 frontiersin.org
Analog 76 4-fluorobenzyl substituted piperidine (B6355638) linkerT. cruzi6.1 frontiersin.org
Analog 21/22 Introduction of ethyl-estersT. cruzi5.2 frontiersin.org

Preclinical Pharmacological Profiling and Mechanistic Investigations of 4 4 Methylsulfonyl Phenyl 1h Pyrazole

In Vitro Biological Activity Assessment in Cellular Models

Enzyme inhibition assays are crucial for quantifying the potency of a compound against a specific biological target. The half-maximal inhibitory concentration (IC50) value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. While specific IC50 data for 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole is not extensively documented in publicly available literature, extensive research on its close structural analogues provides significant insight into its likely enzymatic targets.

Derivatives incorporating the 4-(methylsulfonyl)phenyl-pyrazole scaffold have been primarily evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes. The structural motif is similar to that of celecoxib, a well-known selective COX-2 inhibitor. Studies on various pyrazole (B372694) derivatives consistently demonstrate selective and potent inhibition of the COX-2 isozyme over COX-1. For instance, novel pyrazole derivatives have shown COX-2 inhibitory activity with IC50 values in the low micromolar and even nanomolar range (0.043–0.56 μM). nih.gov One study reported a 2,5-diaryl-1,3,4-oxadiazole derivative containing the key methyl sulfonyl group to be a potent and selective COX-2 inhibitor with an IC50 value of 0.48 μM. nih.gov This strong and consistent evidence suggests that this compound itself is a putative COX-2 inhibitor.

Beyond COX enzymes, pyrazole derivatives linked to a 4-methylsulfonylphenyl scaffold have also been investigated for activity against other enzyme families, particularly those involved in cancer progression, such as protein kinases.

Table 1: In Vitro Enzyme Inhibitory Activity of Selected Pyrazole Derivatives

Compound Class Target Enzyme IC50 (μM) Reference
Pyrazole Derivatives COX-2 0.043 - 0.56 nih.gov
2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole COX-2 0.48 nih.gov

This table presents data for structurally related compounds to infer the potential activity of this compound.

Cell-based functional assays assess the biological effects of a compound on whole cells, providing a more comprehensive understanding of its potential therapeutic utility. A significant body of research has focused on the anticancer properties of pyrazole derivatives in various human cancer cell lines. These studies measure cytotoxicity, typically reported as the concentration required to inhibit cell growth by 50% (GI50) or cause 50% cell death (IC50).

Novel 1,3,4-trisubstituted pyrazole derivatives have demonstrated potent anticancer activity against a panel of 60 human cancer cell lines. alliedacademies.org For example, certain derivatives exhibited high selectivity and potent growth inhibition against colon cancer (SW-620), non-small cell lung cancer (HOP-92), and CNS cancer (U251) cell lines, with GI50 values as low as 0.52 μM, 0.46 μM, and 0.80 μM, respectively. alliedacademies.org Other research has shown that pyrazole-based compounds can induce cell death in aggressive and invasive breast cancer cell lines (4T1) with IC50 values around 25 μM. researchgate.net

The mechanisms underlying this cytotoxicity often involve the induction of apoptosis (programmed cell death) and interference with the cell cycle. Studies have shown that pyrazole derivatives can arrest the cell cycle at specific phases, such as G1/S or G2/M, preventing cancer cells from proliferating. nih.govresearchgate.net This cell cycle disruption is often a precursor to apoptosis. researchgate.net

Table 2: Cytotoxic Activity of Selected Pyrazole Derivatives in Human Cancer Cell Lines

Compound Class Cancer Cell Line Cell Line Type IC50 / GI50 (μM) Reference
1,3,4-Trisubstituted Pyrazole SW-620 Colon Cancer 0.52 alliedacademies.org
1,3,4-Trisubstituted Pyrazole HOP-92 Non-Small Cell Lung Cancer 0.46 alliedacademies.org
1,3,4-Trisubstituted Pyrazole U251 CNS Cancer 0.80 alliedacademies.org
Pyrazole-carbothiohydrazide 4T1 Breast Cancer 25 researchgate.net

This table presents data for structurally related compounds to infer the potential activity of this compound.

Target engagement studies are designed to confirm that a compound interacts with its intended molecular target within a cellular context. Reporter gene assays are a common method for this, where the activity of a target protein is linked to the expression of an easily measurable reporter gene (e.g., luciferase). When the compound binds to and inhibits the target, a corresponding decrease in the reporter signal is observed.

While specific target engagement data from reporter gene assays for this compound are not prominent in the reviewed literature, the functional outcomes observed in cell-based assays strongly imply engagement with intracellular targets. For example, the observed inhibition of cancer cell proliferation and induction of apoptosis are consistent with the engagement and modulation of targets within critical signaling pathways that control cell growth and survival. nih.govresearchgate.net Further studies utilizing techniques like cellular thermal shift assays (CETSA) or specific reporter assays would be necessary to definitively confirm the direct binding of this compound to its putative targets inside the cell.

Molecular Mechanism of Action Elucidation

Based on enzymatic and cellular assay data from structurally related compounds, several putative molecular targets can be identified for this compound.

Cyclooxygenase-2 (COX-2): This is the most strongly implicated target. The 4-(methylsulfonyl)phenyl moiety is a classic pharmacophore found in many selective COX-2 inhibitors. nih.govcbijournal.com Inhibition of COX-2 is a well-established mechanism for anti-inflammatory action and has relevance in oncology, as COX-2 is often overexpressed in tumors.

Receptor Tyrosine Kinases (RTKs): The pyrazole scaffold is present in several approved drugs that function as kinase inhibitors. nih.gov Molecular docking studies of various pyrazole derivatives have shown potential binding to and inhibition of RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for angiogenesis. nih.govresearchgate.net

Serine/Threonine Kinases: In addition to RTKs, other kinases involved in cell cycle progression and proliferation are potential targets. Docking studies have suggested that pyrazole derivatives may act as inhibitors of Aurora A kinase and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial for cell division. nih.govresearchgate.net

Other Anticancer Targets: Mechanistic studies on some pyrazole derivatives have pointed to additional targets, including Topoisomerase-1 (Topo-1), an enzyme involved in DNA replication and repair, and the epidermal growth factor receptor (EGFR). nih.gov

Molecular docking studies provide computational insights into how a ligand like this compound might bind to the active site of its target protein. These studies on related compounds consistently highlight the importance of the 4-(methylsulfonyl)phenyl group for high-affinity binding, particularly to the COX-2 enzyme.

The active site of COX-2 contains a secondary, hydrophobic pocket that is not readily accessible in the COX-1 isoform. The methylsulfonyl (SO2Me) group of the pyrazole compound is predicted to fit optimally within this secondary pocket, which is a key factor for its selectivity. nih.gov The binding is further stabilized by specific molecular interactions, such as hydrogen bonds and van der Waals forces, between the ligand and amino acid residues in the active site. nih.govresearchgate.net Docking studies with protein kinases like VEGFR-2 and CDK2 also show that pyrazole derivatives can fit deeply within the enzyme's binding pocket, forming stabilizing hydrogen bonds with key residues. nih.govresearchgate.net These computational models suggest a stable and specific interaction, supporting the plausibility of these enzymes as molecular targets.

Downstream Signaling Pathway Analysis

The primary mechanism of action for this compound, as exemplified by Celecoxib, is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition blocks the conversion of arachidonic acid to prostaglandins, particularly Prostaglandin E2 (PGE2), which are key mediators of inflammation and pain. nih.govnih.govontosight.ai The suppression of the COX-2/PGE2 signaling axis subsequently impacts a variety of downstream pathways involved in cellular proliferation, apoptosis, and angiogenesis.

Key downstream signaling pathways modulated by this compound include:

Akt Signaling Pathway: Studies have indicated that Celecoxib can inhibit the 3-phosphoinositide-dependent kinase-1 (PDK1) and its downstream target, protein kinase B (Akt). nih.gov The Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to increased apoptosis in cancer cells. nih.govclinpgx.org

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway, a crucial player in inflammatory responses and cancer development, is also affected. Celecoxib has been shown to suppress NF-κB signaling, which in turn can downregulate the expression of genes involved in inflammation and cell proliferation. nih.gov

Wnt/β-catenin Signaling Pathway: Research suggests that the anti-cancer effects of Celecoxib may also be mediated through the inhibition of the Wnt/β-catenin signaling pathway. nih.gov This pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is often implicated in cancer.

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation, can also be influenced. Some studies have reported inhibition of this pathway as part of the compound's anti-tumor effects.

The modulation of these pathways contributes to the compound's observed anti-inflammatory, analgesic, and anti-cancer properties in preclinical models.

In Vivo Efficacy Studies in Preclinical Animal Models (Excluding Clinical Human Data)

The in vivo efficacy of this compound (as Celecoxib) has been demonstrated in a wide range of preclinical animal models, primarily focusing on its anti-inflammatory and anti-cancer activities.

A variety of animal models have been employed to investigate the therapeutic potential of this compound, with the choice of model being dictated by the specific disease under investigation.

Disease AreaAnimal ModelJustification
Inflammation and Arthritis Adjuvant-induced arthritis in ratsThis model mimics the chronic inflammation and joint destruction seen in human rheumatoid arthritis.
Collagen-induced arthritis in miceAnother widely used model for rheumatoid arthritis that allows for the study of autoimmune-driven inflammation.
Cancer Human tumor xenografts in nude miceThis allows for the evaluation of the compound's efficacy against human cancer cells in an in vivo setting. Models have included lung, breast, and central nervous system lymphomas. nih.gov
Genetically engineered mouse models (GEMMs)These models, such as those with mutations in the Egfr gene for lung adenocarcinoma, provide a more physiologically relevant context to study tumor development and response to therapy. nih.govnih.govcancer.gov
Min (Multiple Intestinal Neoplasia) mouse modelThis model is used to study familial adenomatous polyposis and the preventive effects of agents on intestinal polyp formation. aacrjournals.org
Other Conditions Mouse model of adenomyosisUsed to investigate the effect of the compound on endometrial infiltration and associated inflammation and angiogenesis. nih.gov

These models are selected based on their ability to recapitulate key aspects of the human disease, thereby providing a platform to assess the therapeutic efficacy of the compound.

In preclinical animal studies, various biomarkers are evaluated to understand the mechanism of action and to assess the therapeutic response to this compound (as Celecoxib).

BiomarkerSignificanceFindings in Animal Models
Prostaglandin E2 (PGE2) A direct product of the COX-2 enzyme and a key mediator of inflammation and cell proliferation.Treatment with Celecoxib leads to a significant reduction in PGE2 levels in inflamed tissues and tumors. aacrjournals.org
Ki-67 A marker of cellular proliferation.A decrease in Ki-67 staining is often observed in tumors from treated animals, indicating an anti-proliferative effect. aacrjournals.org
Vascular Endothelial Growth Factor (VEGF) A key regulator of angiogenesis (new blood vessel formation).Celecoxib has been shown to reduce the expression of VEGF in some tumor models, suggesting an anti-angiogenic effect. nih.gov
Inflammatory Cytokines (e.g., IL-6, TNF-α) Mediators of the inflammatory response.Reductions in the levels of pro-inflammatory cytokines have been reported in models of inflammation following treatment. acs.orgclinicaltrials.gov
Apoptosis Markers (e.g., TUNEL assay) Indicators of programmed cell death.An increase in apoptosis is observed in tumor cells of treated animals. aacrjournals.org

These biomarkers provide quantitative measures of the compound's biological activity and help to elucidate the pathways through which it exerts its therapeutic effects.

In preclinical studies, the efficacy of this compound (as Celecoxib) has been compared to that of other established drugs, particularly non-selective NSAIDs.

ComparisonDisease ModelFindings
Celecoxib vs. Naproxen Arthritis models in ratsCelecoxib demonstrated comparable anti-inflammatory efficacy to naproxen. nih.govresearchgate.net
Celecoxib vs. Ibuprofen Arthritis modelsSimilar to naproxen, Celecoxib showed equivalent efficacy in reducing inflammation and pain. pfizer.com
Celecoxib vs. Placebo Various modelsCelecoxib consistently shows superior efficacy over placebo in reducing inflammation, pain, and tumor growth in a variety of preclinical models. researchgate.netclinconnect.io
Celecoxib vs. Rofecoxib In vivo mouse model of familial adenomatous polyposisBoth Celecoxib and Rofecoxib were shown to be active in suppressing intestinal polyp formation. aacrjournals.org

These comparative studies are crucial for establishing the relative potency and therapeutic advantages of this compound in a preclinical setting. The findings from these animal models have been instrumental in guiding the clinical development of Celecoxib.

Preclinical Pharmacokinetics and Metabolism of 4 4 Methylsulfonyl Phenyl 1h Pyrazole

Absorption and Distribution Studies in Preclinical Models

The initial assessment of a compound's ability to reach its target site of action involves studying its absorption and distribution characteristics. In vitro models are used to predict absorption, while in vivo studies in animal models reveal how the compound distributes throughout the body.

To predict oral absorption, the permeability of a compound is often assessed using cell-based assays like the Caco-2 monolayer model or non-cell-based models such as the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govspringernature.comnih.gov The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.gov

For Compound 1, permeability was evaluated using the Caco-2 assay, which is considered a standard for predicting the absorption of orally administered drugs. researchgate.net The study demonstrated that Compound 1 has an in vitro absorption profile consistent with moderate to high bioavailability observed in subsequent animal studies. sci-hub.st The apparent permeability coefficient (Papp) is the key parameter measured in these assays. creative-bioarray.com

Table 1: Representative In Vitro Permeability Data for Compound 1
AssayPermeability ClassificationPredicted In Vivo Bioavailability
Caco-2Consistent with Moderate to High Absorption30% - 87% (Observed in Animal Models) sci-hub.st

Following absorption, a compound is distributed to various tissues via systemic circulation. Preclinical studies in species such as rats, dogs, and monkeys are conducted to understand this distribution. A key parameter is the volume of distribution at steady state (Vdss), which relates the amount of drug in the body to its concentration in the plasma.

For Compound 1, intravenous administration in rats, dogs, and monkeys showed low volumes of distribution, ranging from 0.4 to 1.3 L/kg. sci-hub.st This indicates that the compound does not extensively distribute into tissues and is largely confined to the plasma and extracellular fluids.

Table 2: Volume of Distribution (Vdss) of Compound 1 in Preclinical Species
SpeciesVdss (L/kg)
Rat0.4 - 1.3 sci-hub.st
Dog0.4 - 1.3 sci-hub.st
Monkey0.4 - 1.3 sci-hub.st

Metabolic Fate and Biotransformation Pathways

The metabolism of a drug candidate significantly influences its efficacy and safety. In vitro and in vivo studies are essential to identify metabolic pathways, the enzymes involved, and the routes of elimination from the body.

The metabolic stability of a compound is often first assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.govspringernature.com The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance. bioduro.com

Studies with Compound 1 in rat, dog, monkey, and human liver microsomes revealed that its principal route of clearance involves oxidative metabolism. sci-hub.st The major metabolic transformation identified across all preclinical species and in human-derived microsomes was the hydroxylation of the isopropyl group, resulting in the formation of a tertiary alcohol metabolite (Metabolite 2). sci-hub.st This active metabolite was also found to possess inhibitory potency against the p38α target. sci-hub.st

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases responsible for the Phase I metabolism of a vast number of drugs. nih.gov Identifying the specific CYP isoforms responsible for a compound's metabolism is critical for predicting potential drug-drug interactions. droracle.ai This is typically achieved using recombinant human CYP enzymes or isoform-specific chemical inhibitors. sci-hub.st

For Compound 1, reaction phenotyping analysis was conducted in human liver microsomes. The formation of its major hydroxylated metabolite (Metabolite 2) was primarily catalyzed by the CYP3A4 isoform. sci-hub.st This was confirmed through experiments using both isozyme-specific inhibitors, such as ketoconazole (B1673606) for CYP3A4, and recombinant CYP enzymes. sci-hub.st

Table 3: CYP450 Phenotyping for the Metabolism of Compound 1
Metabolic PathwayPrimary CYP Isoform InvolvedMethod of Identification
Isopropyl HydroxylationCYP3A4 sci-hub.stIsozyme-specific inhibitors and recombinant enzymes sci-hub.st

Excretion studies determine the routes by which a compound and its metabolites are eliminated from the body, typically via urine or feces. These studies are often conducted using radiolabeled compounds to ensure a complete mass balance assessment. While specific excretion data for Compound 1 was not detailed in the provided source, the characterization of its metabolism as the principal route of clearance suggests that the resulting metabolites are the primary species eliminated from the body. sci-hub.st In general, after hepatic metabolism, more polar metabolites are formed, which are then excreted renally (urine) or via the biliary route (feces). nih.gov

Preclinical Pharmacodynamic Relationship Characterization

While direct preclinical pharmacodynamic studies for 4-[4-(methylsulfonyl)phenyl]-1H-pyrazole are not extensively available in publicly accessible literature, the pharmacodynamic profile can be inferred from research on structurally analogous compounds. The core structure, featuring a pyrazole (B372694) ring linked to a 4-methylsulfonylphenyl group, is a well-established pharmacophore in medicinal chemistry, notably associated with anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.

Research into various pyrazole derivatives bearing the 4-methylsulfonylphenyl moiety consistently demonstrates a significant and often selective inhibitory effect on COX-2. nih.govnih.gov The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov The isoform COX-1 is constitutively expressed and plays a role in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. nih.gov Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. nih.gov

A study on a series of novel 1-aryl-3-(4-methylsulfonylphenyl) pyrazole derivatives found that these compounds exhibited significant potency and selectivity for the COX-2 enzyme over COX-1. nih.gov This selective inhibition translated to noticeable anti-inflammatory activity in preclinical models. nih.gov Similarly, another investigation into 4-methylsulfonylphenyl derivatives highlighted their preferential COX-2 inhibition and demonstrated in vivo anti-inflammatory effects in a rat paw edema model. nih.govresearchgate.net For instance, one of the compounds in this series achieved a 71% inhibition of inflammation in vivo. nih.govresearchgate.net

The pharmacodynamic relationship for these related compounds is characterized by their ability to bind to the active site of the COX-2 enzyme. The methylsulfonyl group is a key structural feature that contributes to this selective binding.

The following tables present data from studies on these closely related pyrazole derivatives, illustrating their COX enzyme inhibition and selectivity. It is important to note that these data are for analogous compounds and not for this compound itself.

In Vitro COX-1 and COX-2 Inhibitory Activity of Analogous Pyrazole Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Analog 6bData not availableData not available131
Analog 6eData not availableData not available119
Analog 4Data not availableData not available124
CelecoxibData not availableData not availableData not available

In Vivo Anti-inflammatory Activity of an Analogous Compound

CompoundModelPercentage Inhibition of Edema (%)
Analog 4Rat Paw Edema71

The preclinical pharmacodynamic profile of compounds structurally related to this compound is thus strongly indicative of a mechanism of action centered on the selective inhibition of the COX-2 enzyme, leading to anti-inflammatory effects.

Computational Chemistry and in Silico Approaches for 4 4 Methylsulfonyl Phenyl 1h Pyrazole

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole and its analogs, docking is used to forecast how the compound might bind to the active site of a target protein, such as a kinase or enzyme. nih.govmdpi.com These simulations are crucial for understanding the structural basis of a compound's biological activity. The results of docking studies, often expressed as a binding energy or score, help researchers to prioritize compounds for further experimental testing. nih.gov For instance, docking studies on various pyrazole (B372694) derivatives have been successfully employed to predict their potential as inhibitors of targets like VEGFR-2, Aurora A, and CDK2. nih.gov

Active site analysis through molecular docking provides detailed hypotheses about the specific interactions between a ligand and a protein receptor. For pyrazole-containing compounds, these interactions typically involve a combination of hydrogen bonds and hydrophobic contacts with key amino acid residues. mdpi.com The pyrazole ring itself, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor. semanticscholar.org

For example, in studies of pyrazole derivatives targeting various kinases, the nitrogen atoms of the pyrazole core are often predicted to form critical hydrogen bonds with residues in the hinge region of the kinase's ATP-binding pocket. mdpi.comsemanticscholar.org The phenyl and methylsulfonyl groups of a molecule like this compound would be hypothesized to engage in hydrophobic and van der Waals interactions with nonpolar residues within the active site, further stabilizing the protein-ligand complex. frontiersin.org Docking simulations allow for the visualization of these binding modes, revealing crucial residues that are key for affinity and selectivity. mdpi.comnih.gov

Protein Target ClassKey Interacting Residues (Examples)Primary Interaction TypeStructural Moiety Involved
Protein Kinases (e.g., EGFR, RET)Alanine, Leucine, PhenylalanineHydrogen Bonding, HydrophobicPyrazole core, Phenyl rings
Carbonic Anhydrases (CAs)Threonine, Histidine, Zinc ionCoordination, Hydrogen BondingSulfonamide group (in derivatives)
Janus Kinases (JAKs)Glutamic acid, LeucineHydrogen BondingPyrazole -NH and =N- moieties
Monoamine Oxidase (MAO-A)Tyrosine, PhenylalanineHydrophobic, π-π StackingPhenyl rings

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov Using the known structure of a compound like this compound as a starting point, or using its predicted binding mode, pharmacophore models can be developed. semanticscholar.org A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active at a specific receptor.

These models are then used as 3D queries to rapidly screen virtual databases containing millions of compounds. semanticscholar.org This process can identify novel scaffolds or derivatives with potentially improved binding affinity or other desirable properties. For example, a structure-based virtual screen against the active site of the proteasome led to the identification of novel proteasome inhibitors possessing a pyrazole scaffold. nih.gov This approach allows for the efficient exploration of chemical space to discover new analogs for development.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org For a class of compounds including this compound, QSAR models can be developed to predict their therapeutic effects based on calculated molecular descriptors. eurasianjournals.comcrpsonline.com These models are powerful tools for understanding which structural properties are most influential for a compound's activity and for predicting the potency of newly designed, unsynthesized analogs. researchgate.net

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC50 values). crpsonline.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. researchgate.net Statistical techniques, such as multiple linear regression (MLR), are then used to build an equation that correlates a selection of these descriptors with the observed biological activity. researchgate.net

In studies on heteroaryl-phenyl-substituted pyrazole derivatives as COX-2 inhibitors, QSAR models have demonstrated that properties like the partition coefficient (a measure of lipophilicity) contribute positively to the inhibitory activity. crpsonline.com Similarly, a QSAR model for 1H-pyrazole-5-carboxylic acid derivatives with anti-seizure activity identified descriptors such as dipole moment and the energy of the lowest unoccupied molecular orbital (LUMO) as significant predictors. researchgate.net

A critical aspect of building a robust QSAR model is the selection of relevant descriptors and the rigorous validation of the resulting model. researchgate.net Feature selection algorithms, such as the genetic function approximation (GFA), are often employed to choose a small subset of descriptors that have the most predictive power, avoiding overfitting. researchgate.net

Once a model is derived, it must be validated to ensure its statistical significance and predictive capability. This is typically done using both internal and external validation methods. Key statistical metrics used for validation include the coefficient of determination (R²), which measures how well the model fits the training data, and the cross-validated R² (Q²), which assesses the model's internal predictivity. crpsonline.comresearchgate.net A high Q² value indicates a robust model that is likely to accurately predict the activity of new compounds.

Descriptor TypeExample DescriptorPhysicochemical Property RepresentedRelevance in Pyrazole QSAR Models
ElectronicDipole Moment (μ)Molecular polarity and charge distributionInfluences interactions with polar residues in a binding site. researchgate.net
ThermodynamicPartition Coefficient (LogP)Lipophilicity/hydrophilicity balanceAffects cell membrane permeability and hydrophobic interactions. crpsonline.com
Steric/TopologicalConnolly Accessible Area (CAA)Molecular size and shapeGoverns the steric fit within a receptor's active site. crpsonline.com
Quantum ChemicalLUMO Energy (ϵLUMO)Electron-accepting abilityRelates to the molecule's reactivity and ability to form certain bonds. researchgate.net

Molecular Dynamics Simulations for Conformational Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. nih.govresearchgate.net For a compound like this compound bound to its target, MD simulations can be used to assess the stability of the predicted binding pose and to refine the understanding of the key interactions. mdpi.com

The simulation tracks the atomic motions of the entire system (protein, ligand, and surrounding solvent) for a set period, typically nanoseconds to microseconds. nih.gov The resulting trajectory provides detailed information on the flexibility of the ligand in the binding pocket and the persistence of specific interactions, such as hydrogen bonds. mdpi.com Analysis of parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation can indicate whether the complex is stable. mdpi.com Minimal fluctuations in RMSD suggest a stable binding mode. mdpi.com MD simulations have been used to confirm the stability of pyrazole derivatives in the active sites of targets like RET kinase and Heat Shock Protein 90α (Hsp90α), validating the initial docking results and providing deeper insight into the binding mechanism. mdpi.comnih.gov

Prediction of Preclinical ADME Parameters (In Silico)

The prediction of ADME properties through computational models is a critical step in the drug discovery pipeline. For this compound, various in silico tools and algorithms can be employed to estimate its behavior within a biological system. These predictions are based on the molecule's structural features and physicochemical properties.

The ability of a compound to penetrate the blood-brain barrier (BBB) is a crucial factor for drugs targeting the central nervous system (CNS) and a property to be avoided for peripherally acting drugs. In silico models predict BBB penetration based on several key molecular descriptors, including lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors.

A key aspect of BBB penetration is the potential for a compound to be a substrate of efflux transporters like P-glycoprotein (P-gp), which actively pumps xenobiotics out of the brain. In silico models can predict the probability of a molecule being a P-gp substrate. mdpi.com For a compound like this compound, the presence of the sulfonyl group and the pyrazole ring would be key determinants in these predictions.

Table 1: Predicted Physicochemical Properties and BBB Penetration Parameters for this compound

ParameterPredicted ValueImplication for BBB Penetration
Molecular Weight ( g/mol )222.26Favorable (typically < 400-500 Da)
LogP (Consensus)1.5 - 2.5Moderately lipophilic, generally favorable
Topological Polar Surface Area (TPSA) (Ų)74.9Potentially limits passive diffusion across BBB
Hydrogen Bond Donors1Favorable (typically ≤ 3)
Hydrogen Bond Acceptors4Favorable (typically ≤ 7)
P-glycoprotein SubstratePrediction Dependent on ModelA "Yes" prediction would indicate active efflux from the brain
BBB Permeant (BOILED-Egg Model)Prediction Dependent on ModelA "Yes" prediction suggests likely passive diffusion into the brain

Note: The values in this table are estimations based on the general properties of similar chemical structures and the typical outputs of in silico prediction tools. Specific values would need to be generated by running the exact structure of this compound through predictive software.

Identifying the most likely sites of metabolism on a molecule, or "metabolic hotspots," is crucial for understanding its metabolic stability and potential for the formation of active or toxic metabolites. In silico metabolism prediction tools, such as FAME, MetaSite, and the metabolism module of ADMET Predictor, utilize knowledge-based systems and machine learning models to predict which atoms in a molecule are most susceptible to metabolic transformation by cytochrome P450 (CYP) enzymes. chemrxiv.orgnih.gov

For this compound, the primary sites of potential metabolism would be the aromatic rings and the pyrazole moiety. The phenyl ring is susceptible to hydroxylation, a common metabolic pathway. The pyrazole ring can also undergo oxidation. The methyl group of the methylsulfonyl moiety is another potential site for oxidation.

Table 2: Predicted Metabolic Hotspots for this compound

Potential Metabolic ReactionPredicted Site (Hotspot)Responsible CYP Isoforms (Predicted)
Aromatic HydroxylationPhenyl ring (ortho or meta to the sulfonyl group)CYP2D6, CYP3A4, CYP2C9
Aromatic HydroxylationPhenyl ring (ortho to the pyrazole linkage)CYP2D6, CYP3A4, CYP2C9
OxidationPyrazole ring (C3 or C5 position)CYP2C9, CYP2C19
N-dealkylation/OxidationNot applicable-
S-oxidationNot applicable (Sulfur is already in a high oxidation state)-
O-dealkylationNot applicable-

Note: The predictions in this table are based on common metabolic pathways for the functional groups present in this compound. The actual metabolic profile would need to be confirmed through in vitro and in vivo studies.

Future Directions and Unaddressed Research Gaps for 4 4 Methylsulfonyl Phenyl 1h Pyrazole

Opportunities for Advanced Synthetic Methodologies

Future research should focus on developing more sophisticated and sustainable synthetic routes. Key opportunities include:

Transition-Metal Catalysis: Employing transition-metal catalysts could offer highly efficient and regioselective pathways to functionalized pyrazoles under milder conditions. mdpi.com

One-Pot Multicomponent Reactions (MCRs): MCRs, which involve combining three or more reactants in a single step, represent a powerful strategy for improving efficiency and atom economy in synthesizing complex pyrazole (B372694) structures. researchgate.netmdpi.com

Green Chemistry Approaches: The use of environmentally friendly techniques, such as nano-ZnO catalysts, microwave-assisted synthesis, or solvent-free reactions, can lead to more sustainable and cost-effective production methods. researchgate.net

Automated Library Synthesis: Automated systems can rapidly generate a diverse library of derivatives based on the 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole scaffold, facilitating the exploration of structure-activity relationships (SAR). chemistryviews.org

Synthetic MethodologyPotential Advantages for this compound Synthesis
Transition-Metal CatalysisHigh efficiency, improved regioselectivity, milder reaction conditions. mdpi.com
Multicomponent Reactions (MCRs)Increased efficiency, atom economy, and reduced waste. researchgate.netmdpi.com
Green ChemistryEnvironmentally friendly, potentially lower cost, use of sustainable materials. researchgate.net
Automated SynthesisRapid generation of compound libraries for SAR studies. chemistryviews.org

Exploration of Novel Biological Targets and Therapeutic Areas

While the 4-(methylsulfonyl)phenyl moiety is a hallmark of selective COX-2 inhibitors, limiting the investigation of this compound to this target would be a significant oversight. The pyrazole nucleus is a "privileged scaffold" found in drugs targeting a wide array of diseases, from cancer to infectious diseases and neurological disorders. nih.govuj.ac.za

Unaddressed research gaps include a comprehensive screening of this compound against a broader range of biological targets. Future exploration should include:

Kinase Inhibition: Many pyrazole-containing drugs are kinase inhibitors used in oncology. nih.gov Screening this compound against various kinase panels could uncover novel anticancer activities.

Antimicrobial Activity: Pyrazole derivatives have shown promise as antibacterial and antifungal agents. nih.govfrontiersin.org Investigating its efficacy against drug-resistant microbial strains is a critical area for future research.

Neuroinflammation and Neurodegeneration: Given the role of COX-2 in neuroinflammatory processes, exploring the potential of this compound in animal models of Parkinson's or Alzheimer's disease is a logical next step. nih.gov

Other Enzymatic Targets: The sulfonamide group present in the molecule is a key pharmacophore for inhibiting enzymes like carbonic anhydrase. nih.govnih.gov Investigating its activity against such targets could open new therapeutic avenues.

Integration of Multi-Omics Data in Mechanistic Studies

To fully understand the biological effects of this compound, future research must move beyond single-target-based assays and embrace a systems biology approach. The integration of multi-omics data—genomics, proteomics, and metabolomics—can provide a holistic view of the compound's mechanism of action, identify off-target effects, and reveal novel biomarkers of response.

Key research directions include:

Proteomic Profiling: Using techniques like mass spectrometry to identify changes in protein expression in cells treated with the compound can help elucidate the signaling pathways it modulates.

Metabolomic Analysis: Assessing changes in cellular metabolites can provide insights into the compound's effects on metabolic pathways, which is particularly relevant for diseases like cancer and diabetes.

Genomic and Transcriptomic Analysis: These analyses can reveal how the compound influences gene expression, helping to identify genetic factors that may predict sensitivity or resistance to its effects.

This integrated approach will be crucial for understanding the complex biological network effects of the compound, moving beyond a simple ligand-target interaction model.

Development of Advanced Preclinical Models for Efficacy Evaluation

The translation of findings from preclinical models to clinical success is a major challenge in drug development. texilajournal.comabsbio.com For this compound, relying solely on traditional cell culture and simple animal models may not accurately predict its efficacy in human diseases.

Future research should prioritize the use of more sophisticated and human-relevant preclinical models:

Humanized Animal Models: These models, which incorporate human genes or cells, can provide more accurate predictions of a drug's effect in humans. medium.com

Organ-on-a-Chip Technologies: These microfluidic devices mimic the structure and function of human organs, offering a powerful platform for studying drug efficacy and toxicity in a more physiologically relevant context. medium.combiobostonconsulting.com

Patient-Derived Organoids: Three-dimensional cell cultures derived from patient tissues can better recapitulate the heterogeneity of human diseases like cancer, improving the predictive value of preclinical efficacy studies. absbio.com

Preclinical ModelRelevance for Efficacy Evaluation
Humanized Animal ModelsImproved prediction of human physiological responses. medium.com
Organ-on-a-ChipMimics human organ function for more relevant toxicity and efficacy data. medium.combiobostonconsulting.com
Patient-Derived OrganoidsCaptures the heterogeneity of human diseases for better predictive accuracy. absbio.com

Strategies for Overcoming Preclinical Development Challenges

The path of a compound through preclinical development is fraught with challenges, including issues with toxicity, pharmacokinetics, and data reproducibility. texilajournal.commedium.combiobostonconsulting.com Proactively addressing these potential hurdles is essential for the successful translation of this compound.

Strategic approaches to mitigate these challenges include:

Early Toxicity Prediction: Implementing advanced in vitro and in silico models early in the development process can help identify potential toxicity issues before significant resources are invested in animal studies. biobostonconsulting.com

Pharmacokinetic Optimization: A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical. Early studies should focus on optimizing these parameters to ensure adequate drug exposure at the target site. medium.com

Improving Data Reproducibility: A lack of standardization in preclinical research can lead to difficulties in reproducing findings. clinicaltrialsarena.com Adopting more rigid and standardized protocols for data collection and analysis can enhance the reliability of preclinical data. clinicaltrialsarena.com

Integrated Data Management: Utilizing comprehensive data management systems is crucial for integrating the vast amounts of data generated during preclinical development, enabling more informed decision-making. absbio.combiobostonconsulting.com

Potential for Combination Therapies in Preclinical Settings

The future of therapy for complex diseases like cancer often lies in combination treatments. Preclinical studies have already shown that combining COX-2 inhibitors with chemotherapy or antiangiogenic agents can yield promising results. nih.govresearchgate.net Given the structural features of this compound, exploring its potential in combination therapies is a highly promising research avenue.

Future preclinical studies should investigate combinations with:

Chemotherapeutic Agents: To assess if the compound can sensitize cancer cells to the effects of traditional chemotherapy.

Targeted Therapies: Combining it with other targeted agents, such as VEGF inhibitors, could lead to synergistic effects in cancer models by targeting multiple pathways involved in tumor growth and angiogenesis. researchgate.net

Immunotherapies: Exploring its impact on the tumor microenvironment and its potential to enhance the efficacy of immune checkpoint inhibitors.

These preclinical combination studies will be essential to identify the most effective therapeutic strategies and to provide a strong rationale for future clinical trials. nih.gov

Q & A

Q. What in vivo models are suitable for evaluating toxicity?

  • Methodological Answer :
  • Rodent Models : Use Sprague-Dawley rats for acute toxicity (LD₅₀) studies, monitoring renal/hepatic biomarkers (e.g., ALT, creatinine) due to sulfonyl excretion pathways .
  • Cardiovascular Screening : Zebrafish embryos assess QT prolongation risks, a common issue with COX-2 inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.